

# Terbium-161: A Technical Guide to its Nuclear Properties and Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Terbium-161 |           |
| Cat. No.:            | B1209772    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Terbium-161** (Tb-161) is a lanthanide radioisotope of significant interest for targeted radionuclide therapy. Its unique decay characteristics, which include the emission of beta particles, conversion electrons, and Auger electrons, position it as a promising therapeutic agent, particularly for the treatment of microscopic metastases.[1] This guide provides a comprehensive overview of the nuclear properties of Tb-161, its production, and its application in the development of novel radiopharmaceuticals. Detailed experimental protocols and visualizations are included to support researchers in this burgeoning field.

## **Core Nuclear Properties of Terbium-161**

**Terbium-161** decays via beta-minus (β-) emission to stable Dysprosium-161 (Dy-161) with a half-life of approximately 6.953 days.[2][3][4] This half-life is comparable to that of Lutetium-177 (Lu-177), a commonly used therapeutic radionuclide.[3] The key distinction and advantage of Tb-161 lies in its complex decay spectrum, which includes a significant emission of low-energy conversion and Auger electrons in addition to β- particles.[1][3] This results in a high local energy deposition, making it particularly effective for eradicating small tumor cell clusters and individual cancer cells.[1][5]

#### **Quantitative Decay Data**



The following tables summarize the key nuclear decay characteristics of **Terbium-161**.

| Property                   | Value and Unit          | Citation(s) |
|----------------------------|-------------------------|-------------|
| Half-life                  | 6.953 (± 0.002) days    | [2][4]      |
| Decay Mode                 | β- emission             | [2]         |
| Daughter Nuclide           | Dysprosium-161 (stable) | [3]         |
| Mean β- energy             | 154 keV                 | [6]         |
| Mean Electron Energy/Decay | 197 keV                 | [2]         |
| Mean Photon Energy/Decay   | 35-37 keV               | [2]         |

| Emitted Particle     | Energy Range<br>(keV) | Abundance (%) | Citation(s) |
|----------------------|-----------------------|---------------|-------------|
| Beta (β-) particles  | Eβ-,av = 154 keV      | 100           | [6]         |
| Gamma (γ) rays       | 48.9 keV              | 17.0          | [6]         |
| 74.6 keV             | 10.3                  | [6]           |             |
| Conversion Electrons | Various low energies  | High          | [1][3]      |
| Auger Electrons      | Various low energies  | High          | [1][3]      |
| X-rays               | ~48 keV (and others)  | 43.1          | [2][3]      |

#### **Production of Terbium-161**

**Terbium-161** is primarily produced indirectly through the neutron irradiation of enriched Gadolinium-160 (Gd-160) targets in a nuclear reactor.[2][7][8] This method is preferred as it yields "no-carrier-added" (n.c.a.) Tb-161, which is of high specific activity and purity, crucial for radiopharmaceutical applications.[2]

The production process can be summarized as follows:

#### Foundational & Exploratory





- Target Irradiation: Highly enriched Gd-160 oxide targets are irradiated with thermal neutrons in a high-flux nuclear reactor.[6]
- Nuclear Reaction: The Gd-160 nucleus captures a neutron to become Gadolinium-161 (Gd-161).
- Radioactive Decay: The short-lived Gd-161 (half-life of 3.66 minutes) rapidly decays via  $\beta$ -emission to Tb-161.[2]
- Radiochemical Separation: Tb-161 is then chemically separated from the Gd-160 target material using techniques like cation exchange and extraction chromatography.[2]





Click to download full resolution via product page

Production workflow for no-carrier-added Terbium-161.

### **Medical Applications of Terbium-161**

The unique nuclear properties of Tb-161 make it a highly attractive radionuclide for targeted cancer therapy.[1] It is being investigated for the treatment of various cancers, including prostate cancer and neuroendocrine tumors.[3] The co-emission of gamma radiation also



allows for SPECT (Single Photon Emission Computed Tomography) imaging, enabling a "theranostic" approach where the same radionuclide can be used for both diagnosis and therapy.[5][6]

#### **Mechanism of Action**

**Terbium-161**-based radiopharmaceuticals work by selectively delivering radiation to cancer cells. This is achieved by conjugating Tb-161 to a targeting molecule, such as a peptide or antibody, that specifically binds to receptors overexpressed on the surface of cancer cells, like Prostate-Specific Membrane Antigen (PSMA) in prostate cancer or Somatostatin Receptors (SSTRs) in neuroendocrine tumors.[1] Once bound, the emitted  $\beta$ - particles, conversion electrons, and Auger electrons from Tb-161 induce DNA damage, leading to cancer cell death. [9]





Click to download full resolution via product page

Targeted delivery and action of a Tb-161 radiopharmaceutical.

#### **Signaling Pathways**



#### Foundational & Exploratory

Check Availability & Pricing

PSMA Signaling in Prostate Cancer: Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein highly overexpressed in prostate cancer. While its primary function is enzymatic, PSMA is also implicated in cellular signaling. It can influence the PI3K-Akt survival pathway, promoting cancer cell growth and proliferation.[2][3][10] Targeting PSMA with radioligands like Tb-161-PSMA-617 not only delivers a cytotoxic payload but may also interfere with these pro-survival signals.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]







- 3. benchchem.com [benchchem.com]
- 4. itnonline.com [itnonline.com]
- 5. netrf.org [netrf.org]
- 6. researchgate.net [researchgate.net]
- 7. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of [155/161Tb]Tb-Crown-TATE—A Novel SPECT Imaging Theranostic Agent Targeting Neuroendocrine Tumours PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioactive Gold Nanoparticles Shrink Prostate Tumors in Mouse Model BioResearch mobile.Labmedica.com [mobile.labmedica.com]
- 10. Mouse Xenograft Model. [bio-protocol.org]
- To cite this document: BenchChem. [Terbium-161: A Technical Guide to its Nuclear Properties and Medical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#nuclear-properties-of-terbium-161-for-medical-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com